molecular formula C11H15NO3 B1588668 Benzyl L-threoninate CAS No. 33640-67-4

Benzyl L-threoninate

Cat. No. B1588668
CAS RN: 33640-67-4
M. Wt: 209.24 g/mol
InChI Key: IHRYAQVOEVWURS-SCZZXKLOSA-N
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Description

  • ChemSpider ID : 9125300

properties

IUPAC Name

benzyl (2S,3R)-2-amino-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9/h2-6,8,10,13H,7,12H2,1H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRYAQVOEVWURS-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427432
Record name Benzyl L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl L-threoninate

CAS RN

33640-67-4
Record name Benzyl L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JM Lacombe, AA Pavia - The Journal of Organic Chemistry, 1983 - ACS Publications
… The hemioxalate salt of benzyl L-threoninate (5 g, 20 mmol) was suspended in a mixture of 10% aqueous sodium bicarbonate (40 mL) and dioxane (20 mL). ((9-Fluorenylmethyl)oxy)…
Number of citations: 59 pubs.acs.org
K Dill, ME Daman, RL Batstone-Cunningham… - Carbohydrate …, 1983 - Elsevier
Natural-abundance, 13 Cn.mr spectroscopy was used to study the mode of binding of Gd 3+ to mono-O-glycosylated l-serine and tripeptides variously composed of Gly and l-Thr. When …
Number of citations: 17 www.sciencedirect.com
S Traboni, F Esposito, M Ziaco, E Bedini, A Iadonisi - Tetrahedron, 2023 - Elsevier
… Benzyl N-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-alanyl)-O-benzyl-l-threoninate (24): purified by flash column chromatography (hexane/ethyl acetate from 2.5:1 v/v to 1.5:1 v/v), …
Number of citations: 2 www.sciencedirect.com
AF Anwar - 2021 - search.proquest.com
Proteasome inhibitors are a relatively new class of chemotherapeutics with only three drugs currently on the market. Belactosin A, a natural product found in Streptomyces sp., …
Number of citations: 3 search.proquest.com
E Lenci, A Rossi, G Menchi, A Trabocchi - Organic & Biomolecular …, 2017 - pubs.rsc.org
… Compound 13 (57 mg, 0.22 mmol) was obtained as a by-product, when a Petasis reaction was performed between glycolaldehyde (1) (18 mg, 0.15 mmol), methyl benzyl-L-threoninate …
Number of citations: 17 pubs.rsc.org
PG Andersson, D Guijarro… - The Journal of Organic …, 1997 - ACS Publications
A set of chiral aziridino alcohols 2−5 has been synthesized starting from either readily available amino acids (l-serine, l-threonine, and allo-l-threonine) or simple olefins (using …
Number of citations: 164 pubs.acs.org
N Takahashi, K Kaneko, H Kakeya - The Journal of Organic …, 2020 - ACS Publications
Tumescenamide C (1) is an antimicrobial compound produced by Streptomyces sp. KUSC_F05 and consists of a cyclic depsipeptide core and a polyketide side chain with branched …
Number of citations: 5 pubs.acs.org
TP Shiau - 2004 - search.proquest.com
We have studied the mechanism of a C-terminal peptide elongation using a 2-aminophenol auxiliary. An amino acid can be coupled using the phenol handle of a peptide 2-…
Number of citations: 2 search.proquest.com

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